imidazo[1,2-b]pyridazin-2-amine hydrochloride
CAS No.: 2742660-59-7
Cat. No.: VC11568673
Molecular Formula: C6H7ClN4
Molecular Weight: 170.60 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
![imidazo[1,2-b]pyridazin-2-amine hydrochloride - 2742660-59-7](/images/no_structure.jpg)
Specification
CAS No. | 2742660-59-7 |
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Molecular Formula | C6H7ClN4 |
Molecular Weight | 170.60 g/mol |
IUPAC Name | imidazo[1,2-b]pyridazin-2-amine;hydrochloride |
Standard InChI | InChI=1S/C6H6N4.ClH/c7-5-4-10-6(9-5)2-1-3-8-10;/h1-4H,7H2;1H |
Standard InChI Key | VWHBRAGKTNMPTD-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=NC(=CN2N=C1)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Core Scaffold and Molecular Characteristics
Imidazo[1,2-b]pyridazin-2-amine hydrochloride consists of a bicyclic system where an imidazole ring is fused to a pyridazine ring. The amine group at position 2 and the hydrochloride salt enhance its solubility and reactivity. Key physicochemical parameters include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₇ClN₄ | |
Molecular Weight | 170.60 g/mol | |
Exact Mass | 170.026 g/mol | |
Topological Polar Surface Area | 56.2 Ų | |
LogP (Partition Coefficient) | -0.52 |
The compound’s planar structure facilitates π-π stacking interactions with biological targets, while the hydrochloride salt improves bioavailability .
Spectroscopic and Crystallographic Data
Single-crystal X-ray diffraction (SXRD) studies of related imidazo[1,2-b]pyridazine derivatives reveal a nearly coplanar arrangement of the bicyclic system, with bond lengths and angles consistent with aromatic heterocycles . Nuclear magnetic resonance (NMR) spectra for analogous compounds show characteristic peaks:
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¹H NMR: Aromatic protons resonate between δ 7.5–8.5 ppm, while amine protons appear at δ 5.5–6.0 ppm .
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¹³C NMR: Carbon signals for the pyridazine ring are observed at δ 120–150 ppm, with imidazole carbons at δ 140–160 ppm .
Synthesis and Characterization
Synthetic Routes
The synthesis of imidazo[1,2-b]pyridazin-2-amine hydrochloride typically involves cyclocondensation reactions. A representative method includes:
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Condensation of α-Bromoketones with 3-Amino-6-Halopyridazines:
Reacting 3-amino-6-chloropyridazine with α-bromoacetophenone in the presence of sodium bicarbonate yields the imidazo[1,2-b]pyridazine core . Subsequent amination at position 2 introduces the amine group, followed by hydrochloride salt formation . -
Post-Functionalization:
The 6-position halogen (e.g., Cl, Br) allows nucleophilic displacement reactions, enabling diversification into amide or thioether derivatives .
Analytical Validation
Synthetic intermediates are characterized using:
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Liquid Chromatography-Mass Spectrometry (LCMS): Confirms molecular ion peaks ([M+H]⁺ at m/z 135 for the free base) .
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High-Resolution Mass Spectrometry (HRMS): Validates exact mass (e.g., 170.026 g/mol for C₆H₇ClN₄) .
Pharmacological Applications
Antimicrobial Activity
Imidazo[1,2-b]pyridazine derivatives exhibit broad-spectrum antibacterial properties. In a study of 15 amide derivatives:
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Compound 10 and 16: Demonstrated MIC values of 6.25 μg/mL against Pseudomonas aeruginosa, comparable to tetracycline .
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Compound 17: Showed moderate activity (MIC = 10 μg/mL) against Bacillus subtilis .
The hydrochloride salt’s enhanced solubility likely improves membrane permeability, contributing to efficacy against Gram-negative pathogens .
β-Amyloid Plaque Imaging
Imidazo[1,2-b]pyridazines bind β-amyloid aggregates, with compound 4 (a methylthio derivative) showing a K₁ of 11.0 nM . Structural analogs of imidazo[1,2-b]pyridazin-2-amine hydrochloride could serve as positron emission tomography (PET) radiotracers for Alzheimer’s disease diagnosis .
Computational Insights
Molecular docking studies reveal key interactions:
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Hydrogen Bonding: The amine group forms H-bonds with Asp23 and Lys28 residues of Aβ fibrils .
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π-Stacking: The aromatic scaffold interacts with Phe20 and Val36, stabilizing ligand-receptor complexes .
Lipophilicity (LogP = -0.52) and polar surface area (56.2 Ų) align with blood-brain barrier permeability criteria, supporting CNS applications .
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